[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Volvaltrate B can be synthesized through a series of chemical reactions involving the extraction and purification of iridoids from Valeriana jatamansi and Valeriana officinalis. The structures of 1,5-dihydroxy-3,8-epoxyvalechlorine and volvaltrate B were originally assigned based on spectroscopic methods .
Industrial Production Methods
Industrial production of volvaltrate B involves the extraction of the compound from the roots of Valeriana officinalis using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically greater than 95%.
Chemical Reactions Analysis
Types of Reactions
Volvaltrate B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Common reagents used in the reactions involving volvaltrate B include oxidizing agents, reducing agents, and various solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .
Major Products Formed
The major products formed from the reactions involving volvaltrate B include various derivatives of iridoids, which exhibit enhanced biological activities. These derivatives are crucial for further scientific research and potential therapeutic applications .
Scientific Research Applications
Volvaltrate B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Cancer Research: Volvaltrate B has shown significant anticancer activity against various cancer cell lines, including lung adenocarcinoma, metastatic prostate cancer, colon cancer, and hepatoma.
Pharmacological Studies: The compound is used in pharmacological studies to understand its mechanism of action and potential therapeutic benefits.
Biological Research: Volvaltrate B is utilized in biological research to study its effects on cellular processes and pathways.
Mechanism of Action
Volvaltrate B exerts its effects through various molecular targets and pathways. It induces autophagy-associated cell death via the PDK1/Akt/mTOR pathway in human colorectal carcinoma cells . Additionally, it inhibits the PDGFRA/MEK/ERK signaling pathway, which is crucial for its anticancer activity against glioblastoma .
Comparison with Similar Compounds
Volvaltrate B is unique compared to other similar compounds due to its specific molecular structure and potent anticancer properties. Some similar compounds include:
Valtrate: Another iridoid compound found in Valeriana species, known for its antitumor activity.
1,5-Dihydroxy-3,8-epoxyvalechlorine: A chlorinated iridoid isolated from Valeriana jatamansi.
Valeriotetrate C: Another iridoid compound with similar biological activities.
Volvaltrate B stands out due to its specific mechanism of action and its effectiveness against a wide range of cancer cell lines.
Properties
IUPAC Name |
[6-acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41ClO11/c1-14(2)8-20(30)38-22(16(5)6)24(32)35-11-18-12-36-25(39-21(31)9-15(3)4)23-26(18,33)10-19(37-17(7)29)27(23,34)13-28/h12,14-16,19,22-23,25,33-34H,8-11,13H2,1-7H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVPPNBQSYOUCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C2C(CC(C2(CCl)O)OC(=O)C)(C(=CO1)COC(=O)C(C(C)C)OC(=O)CC(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41ClO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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